2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function and leading to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, sulfanyl group, and hydrazide moiety in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C26H24BrN5O2S |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24BrN5O2S/c1-17-4-9-20(10-5-17)25-30-31-26(32(25)21-11-6-18(2)7-12-21)35-16-24(33)29-28-15-19-8-13-23(34-3)22(27)14-19/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |
InChI Key |
UKSLBPSRNPSWLM-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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